Oxirane, [(3,5-dimethylphenoxy)methyl]-, (R)-
Description
Chemical Name: (R)-2-[(3,5-Dimethylphenoxy)methyl]oxirane CAS Number: 4287-30-3 Molecular Formula: C₁₁H₁₄O₂ Molecular Weight: 178.23 g/mol Applications: This chiral epoxide is primarily used in proteomics research, particularly in studying stereospecific reactions and enzyme interactions . It is commercially available at a price of $254.00 per gram and $772.00 per 5 grams, reflecting its specialized use .
The compound features a phenoxy group substituted with two methyl groups at the 3- and 5-positions, attached to a chiral oxirane (epoxide) ring.
Properties
CAS No. |
61248-96-2 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(2R)-2-[(3,5-dimethylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C11H14O2/c1-8-3-9(2)5-10(4-8)12-6-11-7-13-11/h3-5,11H,6-7H2,1-2H3/t11-/m0/s1 |
InChI Key |
ALJXKSOYHMOQSF-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC[C@H]2CO2)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2CO2)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Epichlorohydrin and 3,5-Dimethylphenol
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
- Catalyst Selection : Polyethylene glycol (PEG-400) enhances reaction efficiency by stabilizing intermediates and facilitating phase transfer.
- Solvent Systems : Polar aprotic solvents like toluene or tetrahydrofuran (THF) are preferred for their ability to dissolve both organic and inorganic reactants.
- Temperature and Time : Reactions are typically conducted under reflux (110–120°C) for 6–8 hours to ensure complete conversion.
Table 1: Representative Reaction Conditions from Patent Data
| Parameter | Specification |
|---|---|
| Molar Ratio (Phenol:Epichlorohydrin) | 1:1.2–1.5 |
| Base | Aqueous NaOH (50% w/w) |
| Catalyst | PEG-400 or benzyltrimethylammonium chloride |
| Solvent | Toluene/THF |
| Temperature | 110–120°C (reflux) |
| Yield | 85–90% |
Analytical Characterization
Spectroscopic Data
Comparative Analysis with Alternative Methods
While the epichlorohydrin-based method dominates industrial production, theoretical alternatives include:
- Epoxidation of Allyl Ethers : Transition-metal catalysts (e.g., iron complexes) could oxidize allyl ethers to epoxides, though this approach is unexplored for the target compound.
- Enzymatic Synthesis : Lipases or epoxide hydrolases might enable stereoselective synthesis under mild conditions, but scalability remains a challenge.
The patented method’s superiority lies in its high yield (85–90%), scalability, and compatibility with existing pharmaceutical infrastructure.
Industrial Applications and Scalability
The oxirane intermediate is pivotal in synthesizing 5-(3,5-dimethylphenoxy)methyl-2-oxazolidinone (metaxalone), a muscle relaxant. Industrial batches (100+ kg) employ continuous-flow reactors to maintain temperature control and minimize epoxide ring-opening side reactions.
Chemical Reactions Analysis
Types of Reactions
®-2-((3,5-dimethylphenoxy)methyl)oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under mild conditions to open the oxirane ring.
Major Products Formed
Oxidation: Diols or other oxygenated derivatives.
Reduction: Alcohols.
Substitution: Amino alcohols or thioethers, depending on the nucleophile used.
Scientific Research Applications
While specific information regarding the applications of the (R) enantiomer of "Oxirane, [(3,5-dimethylphenoxy)methyl]-" is limited in the provided search results, we can infer its potential applications based on the properties and uses of the general class of compounds to which it belongs, namely oxiranes, and the specific structural features of this particular molecule.
Oxirane Chemistry and Applications
Oxiranes, also known as epoxides, are three-membered cyclic ethers that are valuable intermediates in organic synthesis due to their reactivity. The transformations of oxiranes can lead to a wide range of products, including biologically active compounds.
General Applications of Oxiranes
- Building Blocks in Organic Synthesis Oxiranes serve as building blocks for creating more complex molecules in organic synthesis.
- Pharmaceutical Industry They can be used in the synthesis of biologically active compounds, with potential applications in the pharmaceutical industry. For instance, photochemical reactions of dimethylbenzoyl oxiranes can yield β-hydroxy functionalized indanones, which resemble biologically active pterosines.
- Analytical Chemistry Oxiranes can be employed as reagents for chiral resolution. For example, "(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane" is used to determine the enantiomeric excess of α-chiral amines.
- Mechanistic Studies Oxiranes are used in mechanistic studies to understand fundamental chemical processes, such as the one-electron reduction of methyl(trifluoromethyl)dioxirane by iodide ion.
Specific Properties and Potential Applications of 2-[(3,5-Dimethylphenoxy)methyl]oxirane
- Molecular Structure The molecular structure of 2-[(3,5-Dimethylphenoxy)methyl]oxirane features a dimethyl-substituted phenoxy group attached to the oxirane ring. The presence of the dimethyl groups on the phenoxy ring influences both steric and electronic properties, making it a versatile compound in synthetic chemistry.
- Synthesis This compound can be synthesized from 3,5-dimethylphenol and epichlorohydrin through specific reaction conditions, typically involving a base catalyst.
- Potential Reactivity 2-[(3,5-Dimethylphenoxy)methyl]oxirane can participate in various chemical reactions due to the oxirane ring's reactivity.
Potential Applications
Based on the properties and applications of oxiranes and the specific structure of 2-[(3,5-Dimethylphenoxy)methyl]oxirane, the following applications can be inferred:
- Synthesis of Complex Molecules It can be used as an intermediate in the synthesis of more complex organic molecules, potentially leading to the creation of novel compounds with desired properties.
- Pharmaceutical Research Due to the presence of the oxirane ring and the dimethylphenoxy group, this compound may be explored for its potential biological activity and used in pharmaceutical research.
- Material Science The unique structural features of this compound may make it useful in the development of new materials with specific properties .
Safety Considerations
The search results also provide some information on the hazards associated with similar compounds :
- Environmental Hazards Some oxiranes are not easily degradable and can be toxic to aquatic organisms .
- Human Hazards Some oxiranes may cause skin irritation or sensitization, while others may have low toxicity .
- Safety Management It is essential to handle oxiranes with care and follow appropriate safety protocols to minimize the risk of exposure .
Further Research
To gain a more comprehensive understanding of the applications of "Oxirane, [(3,5-dimethylphenoxy)methyl]-, (R)-", further research is needed in the following areas:
- Biological Activity Conducting in vitro and in vivo studies to evaluate the potential biological activity of this compound .
- Material Properties Investigating the physical and chemical properties of this compound to determine its suitability for various applications in material science .
- Reaction Chemistry Exploring the reactivity of this compound with different reagents and catalysts to identify new synthetic routes and potential applications.
Mechanism of Action
The mechanism of action of ®-2-((3,5-dimethylphenoxy)methyl)oxirane involves its interaction with molecular targets through the oxirane ring. The ring can undergo nucleophilic attack by various biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes or other proteins, thereby exerting its effects.
Comparison with Similar Compounds
Structural Analogs with Substituted Phenoxy Groups
Several structurally related epoxides share the [(phenoxy)methyl]oxirane backbone but differ in substituents on the aromatic ring. Key examples include:
Key Observations :
- Electron-Withdrawing Groups (e.g., nitro, trifluoromethyl) increase molecular weight and often cost, likely due to synthetic complexity .
- Halogenated Derivatives (e.g., bromo, chloro) are used to study steric and electronic effects in reactions .
- Chirality : All listed analogs are (R)-enantiomers, emphasizing the importance of stereochemistry in their applications.
Comparison with Non-Phenoxy Epoxides
Styrene Oxide Derivatives
Simpler epoxides like (R)-styrene oxide (CAS 20780-53-4) lack the phenoxy-methyl group but share the oxirane ring. These are cheaper (e.g., $20,100 for 5g of (R)-styrene oxide) and used in bulk synthesis rather than specialized research .
5-[(3,5-Dimethylphenoxy)methyl]-2-oxazolidinone
CAS: Not explicitly listed; Molecular Formula: C₁₂H₁₅NO₃ This oxazolidinone derivative replaces the oxirane ring with a 5-membered heterocycle. It acts as a muscle relaxant (LD₅₀: 775 mg/kg in rats), demonstrating how structural changes (oxazolidinone vs. oxirane) alter biological activity .
Biological Activity
Oxirane, [(3,5-dimethylphenoxy)methyl]-, (R)- is a chemical compound with potential biological activities. Understanding its pharmacological properties, mechanisms of action, and toxicity is crucial for evaluating its therapeutic applications. This article reviews available literature on the biological activity of this compound, including relevant case studies and research findings.
- Molecular Formula : C11H14O2
- Molecular Weight : 178.23 g/mol
- IUPAC Name : 2-[(3,5-dimethylphenoxy)methyl]oxirane
Biological Activities
Research indicates that Oxirane, [(3,5-dimethylphenoxy)methyl]-, (R)- exhibits various biological activities, particularly in the context of cancer therapy and antiviral applications.
Antitumor Activity
A study investigated the effects of compounds similar to Oxirane on tumor-bearing mice. The results demonstrated significant tumor growth inhibition (up to 60% reduction in tumor volume) when treated with specific antibodies targeting phosphatidylserine, suggesting a potential role for Oxirane in cancer therapy through immunomodulation .
Antiviral Properties
The compound has been linked to antiviral activity against retroviruses such as HIV. It is suggested that derivatives of oxirane compounds could serve as effective inhibitors of HIV protease, thus offering a therapeutic avenue for AIDS treatment .
The biological activity of Oxirane may be attributed to its ability to interact with cellular components and modulate signaling pathways involved in cell proliferation and apoptosis.
- Inhibition of Angiogenesis : Similar compounds have shown efficacy in inhibiting angiogenesis, which is crucial for tumor growth and metastasis. This mechanism could be relevant for Oxirane's antitumor properties .
- Retroviral Protease Inhibition : The structure of Oxirane allows it to potentially inhibit the activity of viral proteases, which are essential for viral replication .
Toxicity and Safety Profile
Toxicological assessments reveal that Oxirane has a relatively low toxicity profile:
| Endpoint | Value |
|---|---|
| Oral LD50 | >2000 mg/kg |
| Skin Sensitization | Negative |
| Mutagenicity | Negative |
| Reproductive Toxicity (NOAEL) | 1000 mg/kg/day |
The compound does not exhibit significant skin sensitization or mutagenic potential, indicating a favorable safety profile for further development .
Case Studies
- Tumor Growth Inhibition Study :
- Antiviral Efficacy Study :
Q & A
Q. What are the key structural features of (R)-Oxirane, [(3,5-dimethylphenoxy)methyl]- that influence its reactivity in organic synthesis?
The compound's reactivity is governed by two structural elements: (i) the electron-donating 3,5-dimethylphenoxy group, which stabilizes intermediates via resonance and inductive effects, and (ii) the strained oxirane (epoxide) ring, which is susceptible to nucleophilic attack. Steric hindrance from the methyl groups slows reactions at the aromatic ring but directs reactivity toward the epoxide moiety. The (R)-configuration further influences stereoselectivity in chiral synthesis .
Q. What methods are recommended for synthesizing this compound with high enantiomeric purity?
Enantioselective synthesis can be achieved using Sharpless epoxidation or Jacobsen kinetic resolution. Key steps include:
- Chiral catalysts : Titanium-based catalysts with tartrate ligands for asymmetric epoxidation of allyl alcohols .
- pH control : Adjusting reaction pH to 5–6 during workup to maximize yield and minimize racemization, as demonstrated in similar epoxide syntheses .
- Low-temperature conditions : Reducing thermal agitation to preserve stereochemical integrity .
Q. How can researchers quantify oxirane oxygen content, and what are common analytical pitfalls?
The AOCS Official Method Cd 9-57 is widely used. This involves:
- Titration : Reaction of the epoxide with hydrogen bromide in acetic acid, followed by potentiometric titration.
- Validation : Comparing experimental oxirane oxygen (%) with theoretical values calculated from iodine numbers (e.g., for methyl esters, ) . Pitfalls : Moisture contamination (hydrolyzes epoxide) and incomplete reaction due to steric hindrance from substituents.
Advanced Research Questions
Q. How does the electronic environment of the 3,5-dimethylphenoxy group affect the compound’s stability under varying pH conditions?
The electron-donating methyl groups enhance the phenoxy moiety’s resistance to electrophilic substitution but increase susceptibility to oxidation under acidic conditions. In basic media (pH > 8), the epoxide ring undergoes nucleophilic ring-opening, forming diols. Stability studies show optimal storage in neutral, anhydrous solvents (e.g., THF or DCM) at –20°C to prevent degradation .
Q. What strategies mitigate racemization during derivatization or functionalization?
- Protecting groups : Use of tert-butyldimethylsilyl (TBS) ethers to shield reactive hydroxyls during downstream reactions.
- Low-polarity solvents : Toluene or hexane reduces ionic intermediates that promote racemization.
- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer, as seen in related epoxide systems .
Q. How can computational modeling predict the biological activity of derivatives?
- Docking studies : Molecular dynamics simulations with proteins like cytochrome P450 or epoxide hydrolases can predict metabolic pathways.
- QSAR models : Correlate substituent effects (e.g., halogenation at the phenoxy ring) with cytotoxicity or enzyme inhibition. For example, brominated analogs (e.g., CAS 94349-22-1) show altered reactivity due to increased electrophilicity .
Safety and Experimental Design
Q. What are the toxicity profiles and safety protocols for handling this compound?
- Acute toxicity : LD₅₀ (oral, rat) for structurally similar epoxides is ~1 g/kg, with symptoms including respiratory depression and CNS effects .
- Safety measures : Use fume hoods, nitrile gloves, and P100 respirators. In case of exposure, rinse eyes with water for 15+ minutes and seek medical evaluation .
- Storage : –20°C under nitrogen to prevent oxidation; monitor for crystalline precipitates indicating degradation .
Data Contradictions and Resolution
- Synthesis yield vs. pH : reports higher yields at pH 5–6, while other studies suggest neutral conditions. Resolution: The compound’s methyl groups may stabilize intermediates at mildly acidic pH, reducing side reactions.
- Enantioselectivity : Some methods report 90–95% ee with Sharpless catalysts, but industrial-scale processes note lower values. Mitigation: Optimize catalyst loading (5–10 mol%) and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
